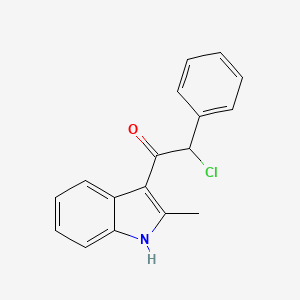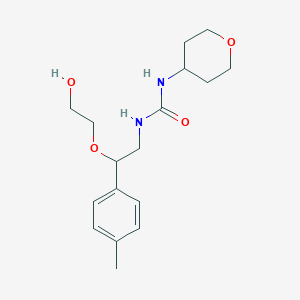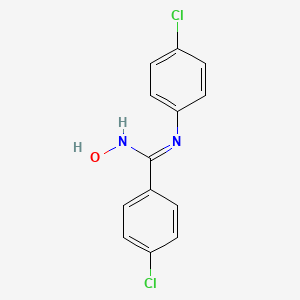![molecular formula C11H12N2OS B2615052 N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 923693-82-7](/img/structure/B2615052.png)
N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a specialty product used in proteomics research . It is a versatile chemical compound with a unique structure that allows for innovative applications in drug development, catalysis, and materials science.
Molecular Structure Analysis
The molecular formula of this compound is C11H12N2OS, and its molecular weight is 220.29 . The specific details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, providing insight into their structural properties and potential applications in materials science and pharmaceutical research. These compounds, including variations with phenyl and other aryl substituents, have been characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One specific compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further analyzed using single crystal X-ray diffraction, revealing its crystalline structure and the conformation of the cyclohexane ring, which adopts a chair conformation. This detailed characterization lays the groundwork for further exploration of these compounds' applications in various scientific fields, including drug design and materials science (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anticancer Activity
Research into functionalized amino acid derivatives has yielded new pharmacophores for anticancer agent design. A series of these derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Notably, certain compounds demonstrated significant cytotoxicity in ovarian and oral cancers, underscoring the potential of these molecules as scaffolds for developing new anticancer therapies. This research highlights the therapeutic potential of cyclopropane carboxamide derivatives in oncology, contributing to the ongoing search for more effective cancer treatments (Kumar et al., 2009).
Antimicrobial and Antiproliferative Activities
Cyanopyridine derivatives, including N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide, have been synthesized and screened for antimicrobial activities. These compounds exhibit a wide range of applications in pharmaceuticals and agriculture, demonstrating the versatility of cyclopropane carboxamide derivatives in developing new therapeutic agents and agrochemicals. The antimicrobial screening of these compounds provides valuable insights into their potential as novel antimicrobial agents, offering a new avenue for combating resistant bacterial strains (Akbari, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-carbamothioylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRKGSGNXCBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B2614970.png)
![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2614971.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2614976.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2614980.png)


![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)
![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)
![3-(3-Bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)
